molecular formula C11H18N4O B2669878 5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856046-81-5

5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2669878
CAS No.: 1856046-81-5
M. Wt: 222.292
InChI Key: GDURIEHYUNHYOQ-UHFFFAOYSA-N
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Description

5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carboxamide group, making it a valuable building block for the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

5-amino-N-cyclohexyl-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15-10(12)7-9(14-15)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDURIEHYUNHYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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